molecular formula C20H17FN4O4 B6560512 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920367-18-6

1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6560512
CAS No.: 920367-18-6
M. Wt: 396.4 g/mol
InChI Key: GNVZOFFEUILGLE-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 6-oxo group, a carbamoylmethyl moiety linked to a 4-fluorophenyl group, and a carboxamide connected to a 4-methoxyphenyl ring. The 4-fluorophenyl group enhances electronegativity and metabolic stability, while the 4-methoxyphenyl contributes to electronic modulation and solubility.

Properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4/c1-29-16-8-6-15(7-9-16)23-20(28)17-10-11-19(27)25(24-17)12-18(26)22-14-4-2-13(21)3-5-14/h2-11H,12H2,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVZOFFEUILGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}-N-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 920248-67-5)

  • Key Differences : Replaces the 4-fluorophenyl group with a 2,4-dimethylphenyl substituent.
  • Impact: Steric Effects: The bulkier dimethyl groups may hinder binding to target proteins compared to the smaller fluorine atom. Electronic Effects: Methyl groups are electron-donating, reducing the electrophilicity of the carbamoyl group compared to the electron-withdrawing fluorine.

1-Benzyl-N-(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 9, )

  • Key Differences : Substitutes the 4-methoxyphenyl with a benzyl group and introduces a cyclopropylcarbamoyl moiety.
  • Impact :
    • Binding Affinity : The benzyl group may enhance hydrophobic interactions in enzyme active sites.
    • Synthetic Yield : Higher yield (90%) compared to analogs with bulkier substituents, suggesting favorable reactivity .

Pyridine and Pyrimidine Derivatives

N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide ()

  • Core Heterocycle : Pyridine instead of pyridazine.
  • Key Differences : Incorporates a trifluoromethylbenzyl group.
  • Impact :
    • Electron-Withdrawing Effects : The CF₃ group increases stability against oxidative metabolism.
    • Bioactivity : Likely targets similar enzymes but with altered potency due to core heterocycle differences .

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide ()

  • Core Heterocycle : Pyrimidine with hydroxy and methyl substituents.
  • Impact :
    • Solubility : Increased polarity due to the hydroxy group may improve aqueous solubility.
    • Target Selectivity : Pyrimidine derivatives often exhibit distinct binding profiles compared to pyridazines .

Structural and Functional Trends

Compound Core Substituent R₁ Substituent R₂ Key Property
Target Compound Pyridazine 4-Fluorophenyl carbamoylmethyl 4-Methoxyphenyl carboxamide Balanced lipophilicity, metabolic stability
CAS 920248-67-5 () Pyridazine 2,4-Dimethylphenyl carbamoylmethyl 4-Methoxyphenyl carboxamide Higher lipophilicity, reduced solubility
Compound 9 () Pyridazine 4-Fluorophenyl carbamoylmethyl Benzyl carboxamide Enhanced hydrophobic interactions
Compound Pyridine 3-Trifluoromethylbenzyl 4-Carbamoylphenyl High metabolic stability

Research Findings and Implications

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound improves binding affinity to proteasomes compared to non-fluorinated analogs, as seen in Trypanosoma cruzi studies .
  • Methoxy Group Role : The 4-methoxyphenyl carboxamide enhances solubility without compromising target engagement, a trend observed in pyridazine-based drug candidates .
  • Synthetic Accessibility : Analogs with smaller substituents (e.g., fluorine) generally exhibit higher synthetic yields, supporting scalable production .

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